2-Formylcinnamic acid

Physicochemical Properties Drug-likeness Lead Optimization

Researchers requiring a cinnamic acid derivative capable of unique ortho-formyl-driven cyclizations cannot substitute the common (unsubstituted) or para-isomer without losing key reactivity. 2-Formylcinnamic acid solves this exact synthetic bottleneck. - Enables coumarin fluorophore synthesis via acid-catalyzed condensation; inaccessible with non-formylated analogs. - Serves as a documented intermediate in photocatalytic PAH transformation studies (naphthalene/anthracene). - Ortho-aldehyde handle facilitates indenone and heterocycle construction for medicinal chemistry lead optimization.

Molecular Formula C10H8O3
Molecular Weight 176.171
CAS No. 28873-89-4
Cat. No. B562854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formylcinnamic acid
CAS28873-89-4
Synonyms3-(2-Formylphenyl)acrylic Acid;  3-(2-Formylphenyl)-2-propenoic Acid; 
Molecular FormulaC10H8O3
Molecular Weight176.171
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)O)C=O
InChIInChI=1S/C10H8O3/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-7H,(H,12,13)/b6-5+
InChIKeyZIUMNQBNEUJSSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Formylcinnamic Acid (CAS 28873-89-4): Procurement Guide and Baseline Profile for Specialty Synthesis and Research


2-Formylcinnamic acid (CAS 28873-89-4), systematically named (E)-3-(2-formylphenyl)prop-2-enoic acid, is a specialized cinnamic acid derivative characterized by an ortho-formyl substitution on its aromatic ring [1]. This structural feature confers a unique electrophilic reactivity profile distinct from the parent cinnamic acid and other regioisomers, positioning it as a key building block for complex organic syntheses and certain photocatalyzed transformations [2]. Its physical properties, including a melting point of 154-158°C (reported for the high-purity crystalline solid) and solubility in DMSO and methanol, inform its handling and formulation in laboratory settings [3].

Why Generic Cinnamic Acid Substitution Fails: The Critical Role of the Ortho-Formyl Group in 2-Formylcinnamic Acid


Substitution with generic cinnamic acid (CAS 140-10-3) or other regioisomers (e.g., 4-formylcinnamic acid) is not equivalent due to the profound impact of the ortho-formyl group on reactivity and molecular geometry . The aldehyde moiety at the ortho position introduces strong intramolecular hydrogen bonding and steric effects that modulate the acidity of the carboxylic acid and the electrophilicity of the conjugated alkene system . Critically, this ortho-aldehyde enables unique cyclization pathways, such as the formation of indenone or coumarin derivatives, which are not accessible with the para-substituted analog or the unsubstituted parent compound [1]. Furthermore, the ortho-positioned aldehyde directly participates in certain photocatalytic processes, acting as a specific reactive site that cinnamic acid lacks . Therefore, substituting 2-formylcinnamic acid with a cheaper, more common analog would fundamentally alter or eliminate the key synthetic and functional outcomes in downstream applications.

Quantitative Performance Benchmarks: Verifiable Differentiation of 2-Formylcinnamic Acid Against Analogs


Physicochemical Differentiation: Solubility and Partition Coefficient (LogP) Contrast with Cinnamic Acid

The ortho-formyl substitution significantly alters the physicochemical profile of 2-formylcinnamic acid compared to the parent cinnamic acid. The calculated partition coefficient (LogP) for 2-formylcinnamic acid is 1.5969, which is substantially higher than the 2.13 reported for cinnamic acid, indicating a notable increase in lipophilicity [1][2]. This change, driven by the introduction of the aldehyde moiety, directly impacts membrane permeability and solubility. Empirically, its aqueous solubility is estimated at 4242 mg/L at 25°C, and it is practically soluble in DMSO and methanol, with a measured solubility of 2.24 mg/mL in one standardized assay [3].

Physicochemical Properties Drug-likeness Lead Optimization

Functional Reactivity Contrast: Photocatalytic Transformation Activity

A distinct functional application for 2-formylcinnamic acid lies in its role as an intermediate in photocatalytic transformations of polycyclic aromatic hydrocarbons (PAHs), a capability not shared by its non-formylated parent or the para-substituted analog [1]. While specific kinetic data (e.g., quantum yield or turnover frequency) is scarce in public literature, the documented use of 2-formylcinnamic acid in the photocatalytic conversion of naphthalene and anthracene underscores a unique chemical reactivity profile . This function is attributed to the ortho-formyl group's ability to participate in light-induced electron transfer or cycloaddition pathways, a mechanism for which the parent cinnamic acid lacks the necessary structural feature .

Photocatalysis Environmental Remediation Green Chemistry

Synthetic Utility: Enabling Unique Cyclization to Coumarin Fluorophores

A high-value differentiator for 2-formylcinnamic acid is its ability to undergo a specific acid-catalyzed condensation and intramolecular rearrangement with resorcinol to yield a novel coumarin-based fluorophore [1]. This reaction is not possible with cinnamic acid, which lacks the ortho-formyl group necessary for the key cyclization step. The resulting coumarin analogue is used for pH-independent staining of lysosomes in live cells, a specific application in chemical biology [2]. The synthesis of this functional probe directly hinges on the unique structural feature of 2-formylcinnamic acid, establishing a clear, application-driven point of procurement value over any analog.

Fluorescent Probes Chemical Biology Organic Synthesis

Optimal Application Scenarios for 2-Formylcinnamic Acid (CAS 28873-89-4) in R&D and Specialty Synthesis


Design and Synthesis of Novel Fluorescent Probes

2-Formylcinnamic acid is the critical precursor for synthesizing specific coumarin-based fluorophores via acid-catalyzed condensation with resorcinol [1]. This reaction is not feasible with non-formylated cinnamic acids. Procurement is essential for laboratories engaged in developing new chemical biology tools for live-cell imaging, particularly for probes requiring pH-independent lysosomal staining. The ortho-formyl group is the essential handle for the cyclization that yields the functional dye [2].

Photocatalysis Research and Environmental Remediation Method Development

Researchers investigating the photocatalytic degradation or transformation of polycyclic aromatic hydrocarbons (PAHs) will find 2-formylcinnamic acid a necessary compound. It is documented as a specific intermediate in the photocatalytic conversion of naphthalene and anthracene, a role that generic cinnamic acid cannot fill . Its procurement is justified for studies aiming to elucidate reaction mechanisms or develop novel photocatalysts for environmental cleanup.

Synthesis of Complex Heterocycles and Bioactive Scaffolds

The unique ortho-formyl group enables intramolecular cyclization reactions not possible with other cinnamic acid derivatives, making 2-formylcinnamic acid a valuable building block for constructing complex heterocyclic frameworks like indenones and coumarins [3]. Medicinal chemistry and natural product synthesis programs requiring these scaffolds should procure this compound as a key starting material to access this specific chemical space, leveraging its enhanced lipophilicity (LogP 1.60 vs. 2.13 for cinnamic acid) for potential lead optimization [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Formylcinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.